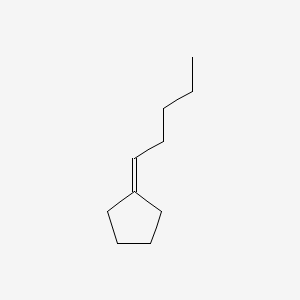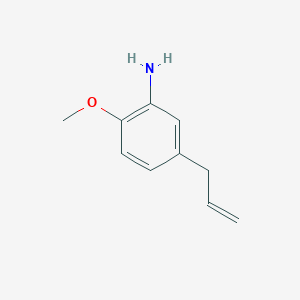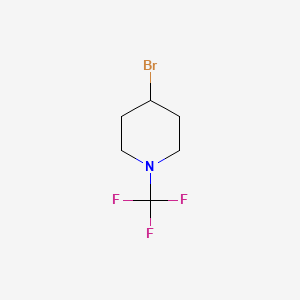
4-Bromo-1-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-1-(trifluoromethyl)piperidine is an organic compound that features a piperidine ring substituted with a bromine atom and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Suzuki–Miyaura coupling reaction , which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide . This method is favored for its mild reaction conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 4-Bromo-1-(trifluoromethyl)piperidine may involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to maximize yield and purity. The process may include steps such as:
- Preparation of the piperidine ring.
- Introduction of the trifluoromethyl group.
- Bromination of the piperidine ring.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(trifluoromethyl)piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the piperidine ring or the substituents.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and catalysts such as palladium or copper.
Oxidation Reactions: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of the original compound, while oxidation and reduction reactions can lead to changes in the functional groups attached to the piperidine ring.
Scientific Research Applications
4-Bromo-1-(trifluoromethyl)piperidine has several applications in scientific research:
Biology: The compound’s derivatives may be studied for their biological activity, including potential therapeutic effects.
Medicine: Research into the compound’s pharmacological properties could lead to the development of new drugs.
Industry: The compound may be used in the production of materials with specific chemical properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 4-Bromo-1-(trifluoromethyl)piperidine depends on its specific application and the molecular targets involved
Binding to Receptors: The compound or its derivatives may bind to specific receptors in the body, modulating their activity.
Enzyme Inhibition: It may inhibit the activity of certain enzymes, affecting biochemical pathways.
Signal Transduction: The compound could influence signal transduction pathways, altering cellular responses.
Comparison with Similar Compounds
4-Bromo-1-(trifluoromethyl)piperidine can be compared with other similar compounds, such as:
4-Chloro-1-(trifluoromethyl)piperidine: Similar structure but with a chlorine atom instead of bromine.
4-Fluoro-1-(trifluoromethyl)piperidine: Similar structure but with a fluorine atom instead of bromine.
4-Iodo-1-(trifluoromethyl)piperidine: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in this compound can influence its reactivity and the types of reactions it undergoes. Bromine is a good leaving group, making the compound particularly suitable for substitution reactions. Additionally, the trifluoromethyl group imparts unique electronic properties, enhancing the compound’s stability and biological activity.
Properties
Molecular Formula |
C6H9BrF3N |
|---|---|
Molecular Weight |
232.04 g/mol |
IUPAC Name |
4-bromo-1-(trifluoromethyl)piperidine |
InChI |
InChI=1S/C6H9BrF3N/c7-5-1-3-11(4-2-5)6(8,9)10/h5H,1-4H2 |
InChI Key |
WDIVWDWHTUBLKJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1Br)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-[[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-yl]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B13953679.png)
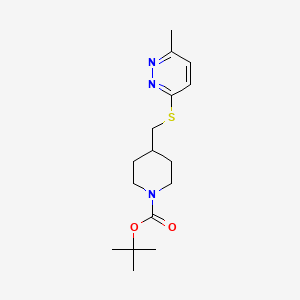
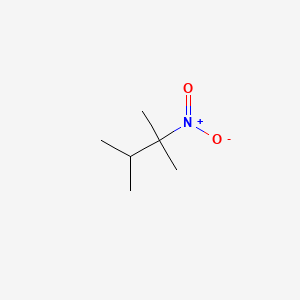
![1-[1-(Propan-2-yl)azetidin-2-yl]ethan-1-one](/img/structure/B13953707.png)
![7-(1H-indol-3-yl)-1,4-dioxaspiro[4.5]decan-8-one](/img/structure/B13953710.png)
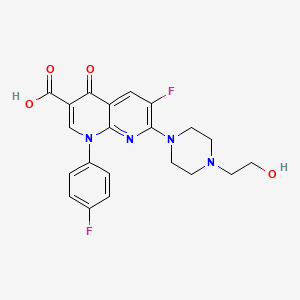
![Disodium;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;sulfuric acid;sulfate](/img/structure/B13953718.png)
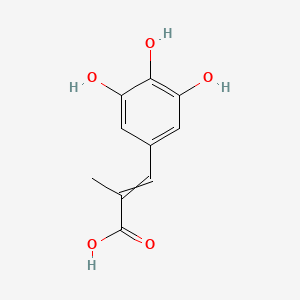
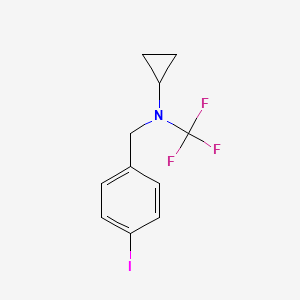
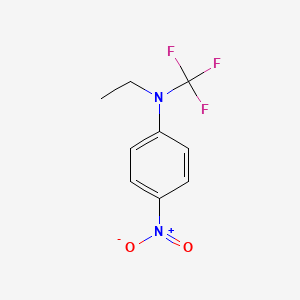
![N-[4-(6-Methylheptyl)phenyl]naphthalen-1-amine](/img/structure/B13953742.png)
